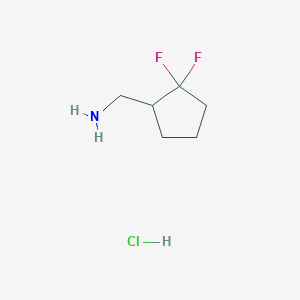

(2,2-Difluorocyclopentyl)methanamine hydrochloride

Vue d'ensemble

Description

(2,2-Difluorocyclopentyl)methanamine hydrochloride is an organic compound with the molecular formula C₆H₁₂ClF₂N and a molecular weight of 171.62 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and an amine group, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopentyl)methanamine hydrochloride typically involves the difluoromethylation of cyclopentyl derivatives. One common method includes the reaction of cyclopentylamine with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

(2,2-Difluorocyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Compounds

(2,2-Difluorocyclopentyl)methanamine hydrochloride serves as a valuable intermediate in the synthesis of various organic compounds. The presence of fluorine atoms can enhance the reactivity and stability of the molecules synthesized from it. Researchers may utilize this compound to develop novel chemical reactions or synthesize complex molecules that are difficult to obtain through conventional methods.

Reactivity and Mechanism

The fluorinated cyclopentyl structure is known to influence the electronic properties of the compound, potentially leading to unique reaction pathways. This characteristic can be exploited in synthetic methodologies aimed at creating new drug candidates or functional materials.

Pharmaceutical Applications

Potential as a Pharmacological Agent

Research indicates that this compound may exhibit significant biological activity. Its structure suggests potential interactions with biological targets, making it a candidate for drug development, particularly in treating neurological disorders and other conditions where modulation of neurotransmitter systems is beneficial .

Mechanism of Action

Although detailed studies on its specific mechanisms are ongoing, initial findings suggest that this compound may influence receptor binding and activity due to its unique structural features. This could lead to the development of therapeutics targeting specific pathways involved in disease processes.

Mécanisme D'action

The mechanism of action of (2,2-Difluorocyclopentyl)methanamine hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The amine group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride

- (2,2-Difluorocyclohexyl)methanamine hydrochloride

Uniqueness

(2,2-Difluorocyclopentyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity compared to similar compounds .

Activité Biologique

(2,2-Difluorocyclopentyl)methanamine hydrochloride is a compound of increasing interest in pharmacology and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C₆H₁₂ClF₂N

- Molecular Weight : 171.62 g/mol

- IUPAC Name : (2,2-Difluorocyclopentyl)methanamine; hydrochloride

- Appearance : Powder

- Storage Temperature : +4 °C

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. Its structure allows it to modulate neurotransmitter systems, which is particularly relevant in the context of neurological disorders. The presence of fluorine atoms enhances its lipophilicity, improving membrane penetration and receptor binding affinity.

Biological Activity

Research indicates that this compound exhibits significant pharmacological potential. Key findings include:

- Neurotransmitter Modulation : The compound has shown promise in influencing neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety.

- Receptor Binding : Studies have indicated that it interacts with muscarinic receptors, which are implicated in various central nervous system functions .

- Cytotoxicity Assays : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For example, it exhibited an IC₅₀ value of 281.96 μM in MTT assays against HeLa cells .

Comparative Studies

A comparative analysis of similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₁₂ClF₂N | Dual fluorination enhancing lipophilicity |

| (1R)-3-Fluorocyclopentyl)methanamine hydrochloride | C₆H₁₂ClF₂N | Contains only one fluorine atom |

| (1S)-3-Fluorocyclopentyl)methanamine hydrochloride | C₆H₁₂ClF₂N | Enantiomeric variant affecting biological activity |

The dual fluorination at the 2-position on the cyclopentane ring distinguishes this compound from its analogs, potentially leading to unique pharmacological profiles .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance:

- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity. The synthesis typically involves the reaction of cyclopentyl derivatives with fluorinated reagents under controlled conditions.

- Pharmacological Evaluations : In silico studies have predicted favorable binding affinities for key biological targets such as cyclooxygenase-2 and matrix metalloproteinase 9 (MMP9), suggesting multiple pathways for therapeutic intervention .

- Toxicological Assessments : Safety profiles have been established through hazard assessments indicating moderate toxicity levels with specific precautionary measures recommended for handling .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,2-difluorocyclopentyl)methanamine hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : A typical synthesis involves reacting a difluorinated cyclopentanone precursor (e.g., 2,2-difluorocyclopentanone) with methoxymethylamine to form an imine intermediate, followed by reduction (e.g., using sodium borohydride or catalytic hydrogenation) to yield the primary amine. Hydrochloride salt formation is achieved via HCl treatment. Purity optimization requires rigorous purification steps, such as column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/ether mixtures. Monitoring via H/F NMR and HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound should be stored in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Use amber vials to avoid photolytic decomposition. Safety protocols include working in a fume hood, wearing nitrile gloves, and using chemical-resistant lab coats. Refer to OSHA-compliant SDS for spill management (e.g., neutralization with sodium bicarbonate) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- H and F NMR (in DMSO- or CDCl) to confirm the cyclopentyl backbone and fluorine substitution.

- FT-IR for amine (-NH) and hydrochloride (-Cl) functional groups (e.g., N–H stretch at ~3200 cm).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]).

- Elemental analysis to validate C, H, N, and Cl content .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, and what chiral resolution methods are effective?

- Methodological Answer : Enantiomeric excess (ee) is determined using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol with 0.1% diethylamine). Advanced methods include X-ray crystallography for absolute configuration confirmation (e.g., comparing to (1R)-configured analogs) or F NMR with chiral shift reagents. Kinetic resolution during synthesis (e.g., asymmetric hydrogenation) may also enhance ee .

Q. What strategies address contradictions in biological activity data across different batches of the compound?

- Methodological Answer : Batch variability often stems from residual solvents or stereochemical impurities. Mitigation steps:

- Perform LC-MS to identify impurities (e.g., unreacted cyclopentanone or byproducts).

- Use orthogonal assays (e.g., SPR binding vs. cellular activity) to distinguish true bioactivity from artifacts.

- Validate results with a reference standard (e.g., from PharmaBlock Sciences) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., GPCRs).

- Apply QSAR models to optimize logP (lipophilicity) and pKa (solubility).

- Simulate metabolic stability via CYP450 interaction studies (e.g., Schrödinger’s ADMET Predictor) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can reaction yields be maximized?

- Methodological Answer : Key challenges include maintaining stereochemical integrity and minimizing fluorine loss. Solutions:

- Use flow chemistry for controlled imine formation and reduction steps.

- Optimize solvent systems (e.g., THF/water for hydrolysis) and catalyst loading (e.g., 5% Pd/C for hydrogenation).

- Monitor reaction progress in real-time via in-line FTIR or Raman spectroscopy .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Cross-validate with independent sources (e.g., PubChem, Enamine Ltd).

- Re-crystallize the compound to remove solvates or polymorphs that alter melting points.

- Re-run NMR under standardized conditions (e.g., 400 MHz, 25°C) and compare to literature (e.g., PharmaBlock’s cyclopentylamine derivatives) .

Q. Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHClFN | |

| Molecular Weight | 183.62 g/mol | |

| CAS Number | 1260790-17-7 (free base analog) | |

| Recommended Storage | 2–8°C, inert atmosphere, desiccated | |

| Chiral HPLC Conditions | Chiralpak IA, hexane/IPA (90:10) |

Propriétés

IUPAC Name |

(2,2-difluorocyclopentyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-5(6)4-9;/h5H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKHBALFNJEYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781136-36-4 | |

| Record name | (2,2-difluorocyclopentyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.